N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide, due to its complex structure, is an area of interest in the field of medicinal chemistry, particularly in the synthesis and structural analysis of bioactive molecules. For instance, studies have focused on the synthesis of similar compounds with intricate structures, aiming to explore their potential biological activities. The compound's scaffold has been utilized in the synthesis of classical antifolates which exhibited dual inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), indicating potential antitumor properties. This synthesis involved a concise sequence and resulted in compounds that were substrates for folylpolyglutamate synthetase (FPGS) and demonstrated significant tumor cell line growth inhibition in vitro (Gangjee et al., 2005).
Antimicrobial Activity
The structural motif of this compound bears resemblance to other compounds that have been reported to show antimicrobial properties. For instance, a study reported the synthesis, X-ray structure, and antimicrobial activity of a compound with a similar structure, which showed significant activity towards various microbial strains, including S. aureus and B. subtilis (Attia et al., 2014). This indicates that the structural features present in these compounds may contribute to their antimicrobial efficacy.
Anticancer and Anti-Inflammatory Potential
The complex structure of this compound is reminiscent of other compounds that have been synthesized and evaluated for their biological activities. A study synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, which showed selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013). This suggests a potential for the similar compounds to be explored as anticancer and anti-inflammatory agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c29-22(25-11-17-6-7-20-21(10-17)32-15-31-20)14-33-24-26-19-8-9-28(13-18(19)23(30)27-24)12-16-4-2-1-3-5-16/h1-7,10H,8-9,11-15H2,(H,25,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSXXXQSRUXBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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